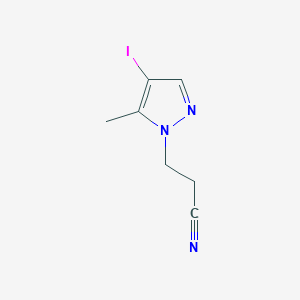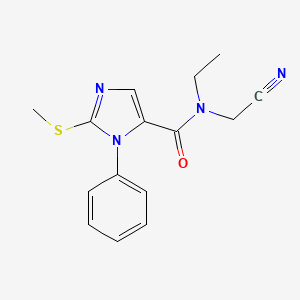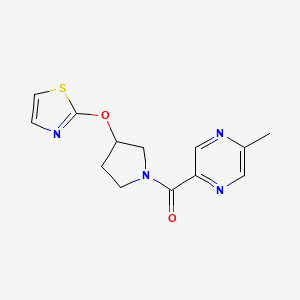
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile, also known as IMPP, is a chemical compound with the molecular formula C8H8IN3. It is a pyrazole derivative that has been studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile involves the coordination of the pyrazole nitrogen and the nitrile carbon to the copper ion. This results in the formation of a complex that exhibits fluorescence emission. The selectivity of this compound for copper ions is attributed to the size and charge of the copper ion, which allows for optimal coordination with the pyrazole nitrogen and nitrile carbon.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and does not interfere with cellular processes in biological systems. Its selective binding to copper ions makes it a useful tool for studying copper ion homeostasis in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile as a fluorescent probe is its high selectivity for copper ions. This allows for accurate monitoring of copper ion levels in biological systems. However, one limitation of using this compound is its sensitivity to pH changes, which can affect its fluorescence emission.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile in scientific research. One potential application is its use in studying copper ion dysregulation in diseases such as Alzheimer's and Parkinson's. This compound can also be modified to improve its sensitivity and selectivity for copper ions. Additionally, this compound can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Synthesemethoden
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can be synthesized by reacting 4-iodo-5-methyl-1H-pyrazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Copper ions play an important role in various biological processes, and their dysregulation has been linked to several diseases. This compound has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for monitoring copper ion levels in biological systems.
Eigenschaften
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOADPXVZAMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)

![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
